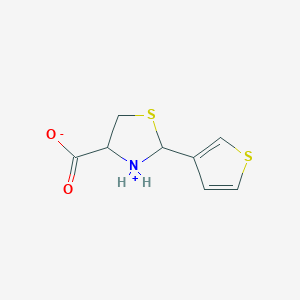

2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a thiophene ring substituted at the 3-position of the thiazolidine nucleus. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, often explored for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The thiophene moiety introduces a sulfur-rich heterocyclic system, which may influence electronic properties and binding interactions compared to phenyl or other substituents.

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-3,6-7,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYHJCOHIVMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazolidine-4-carboxylic acid. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and substituted thiophene derivatives. These products can have varied applications depending on the functional groups introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid, as promising anticancer agents. The thiazolidin-4-one scaffold has been shown to exhibit significant anticancer activity through various mechanisms:

- Inhibition of Enzymes : Compounds derived from thiazolidin-4-one structures have demonstrated the ability to inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, certain derivatives were found to inhibit c-Met and Src kinases with IC50 values as low as .

- Cytotoxicity : Various studies have reported that thiazolidin derivatives exhibit cytotoxic effects against several cancer cell lines. For example, a compound similar to this compound showed IC50 values of against HepG2 liver cancer cells and against MCF-7 breast cancer cells .

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives has also been documented extensively. Research indicates that these compounds can reduce lipid peroxidation and scavenge free radicals effectively:

- Mechanism of Action : The presence of thiophene rings enhances the electron-donating ability of the molecule, which is vital for its antioxidant activity. Studies have shown that specific substitutions on the thiazolidine structure can significantly increase its efficacy in inhibiting lipid peroxidation .

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their antimicrobial properties against a range of pathogens:

- Broad-Spectrum Activity : Compounds containing thiophene and thiazolidine moieties have shown effectiveness against both bacterial and fungal strains. For example, derivatives have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Summary of Key Findings

The following table summarizes the key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The thiophene and thiazolidine rings can interact with proteins and DNA, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Select Thiazolidine-4-carboxylic Acid Derivatives

Antimicrobial Activity

- Nitro-Substituted Derivatives: 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid demonstrated superior activity against Bacillus subtilis and Pseudomonas aeruginosa, comparable to ciprofloxacin . The para-nitro group’s electron-withdrawing nature enhances reactivity, likely improving membrane penetration . Substitution position significantly affects activity: para > meta > ortho (e.g., 4-nitrophenyl > 3-nitrophenyl > 2-nitrophenyl) .

Chloro-Substituted Derivatives :

Thiophene vs. Phenyl :

Antioxidant and Enzyme Inhibition

- Hydroxyphenyl derivatives (e.g., 2-(2-hydroxyphenyl)- and 2-(4-hydroxyphenyl)-) exhibited notable antioxidant activity, likely due to phenolic hydroxyl groups scavenging free radicals .

Biological Activity

2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid, a member of the thiazolidine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections discuss the compound's structure, biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a carboxylic acid group that enhances its solubility and reactivity in biological systems. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains. In one study, thiazolidine-4-carboxylic acid derivatives demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.012 | S. aureus |

| Thiazolidine-4-carboxylic acid | 0.008 | S. pneumoniae |

| 5,5-Dimethyl-thiazolidine | 0.046 | Streptococcus pyogenes |

2. Anti-inflammatory Properties

Thiazolidines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The mechanism involves the modulation of oxidative stress pathways, which are crucial in inflammation processes. In vitro studies indicate that these compounds can significantly reduce levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

3. Anticancer Potential

The anticancer properties of thiazolidines are also noteworthy. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For example, studies have demonstrated that thiazolidine derivatives can significantly inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis .

Table 2: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| This compound | Prostate cancer cells | Induces apoptosis |

| Thiazolidine derivatives | Various cancer cell lines | Inhibits proliferation |

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the synthesis of thiazolidine derivatives, researchers tested the antimicrobial efficacy against multiple bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial properties compared to their non-thiophene counterparts .

Case Study 2: Anti-inflammatory Mechanism

Another study examined the anti-inflammatory effects of thiazolidines in a murine model of inflammation. The administration of thiazolidine derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid, and what parameters critically influence yield?

- Methodological Answer : The synthesis of thiazolidine-carboxylic acid derivatives typically involves cyclization reactions. For example, thiophene derivatives can undergo condensation with cysteine derivatives under acidic or basic conditions to form the thiazolidine ring. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions like thiophene ring decomposition .

- Catalysts : Use of mild bases (e.g., NaHCO₃) to facilitate ring closure while minimizing racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation .

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration in certified facilities .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify thiophene (δ 7.1–7.4 ppm) and thiazolidine protons (δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z 229.03 for C₈H₇NO₂S₂) .

- Purity Assessment :

- HPLC : Use a UV detector at 254 nm with a retention time comparison against a certified reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for thiazolidine-carboxylic acid derivatives?

- Approach :

- Single-Crystal X-Ray Diffraction : Recrystallize the compound in ethanol/water (7:3) and compare bond angles/lengths with published data (e.g., C–S bond: 1.75–1.82 Å) .

- Validation : Cross-reference with computational models (DFT-optimized geometries using B3LYP/6-31G*) to identify discrepancies in stereochemistry .

- Case Study : A corrigendum for a related compound highlighted missing authors and crystallographic data, emphasizing the need for peer-reviewed validation .

Q. What computational strategies predict the bioactivity of thiazolidine-carboxylic acid derivatives in drug discovery?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding with the carboxylic acid group .

- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to prioritize derivatives for synthesis .

- Data Sources : PubChem bioassay data (AID 504904) for analogous structures guides hypothesis generation .

Q. How can synthetic yields be optimized for scale-up without compromising enantiomeric purity?

- Process Optimization :

- Catalyst Screening : Test chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity during cyclization .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., thiophene dimerization) .

- Monitoring : In-line FTIR tracks reaction progression and intermediates in real time .

Q. What strategies address conflicting spectral data in thiazolidine-carboxylic acid derivatives?

- Troubleshooting :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at –40°C .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in crowded spectral regions .

- Collaboration : Cross-validate data with independent labs or databases (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.